Cas no 883106-38-5 (4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester)
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester
- [1-(4-AMINO-BENZOYL)-PIPERIDIN-4-YL]-CARBAMIC ACID TERT-BUTYL ESTER
- TERT-BUTYL N-[1-(4-AMINOBENZOYL)PIPERIDIN-4-YL]CARBAMATE
- 883106-38-5
- (1-(4-aminobenzoyl)piperidin-4-yl)carbamic acid tert-butyl ester
- 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester
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- Inchi: 1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3,(H,19,22)
- InChI Key: QLXCWJDGRNFNCS-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCN(C(C2C=CC(=CC=2)N)=O)CC1)=O
Computed Properties
- Exact Mass: 319.19000
- Monoisotopic Mass: 319.18959167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- Density: 1.18
- PSA: 84.66000
- LogP: 3.30810
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A293835-100mg |
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester |
883106-38-5 | 100mg |
$ 250.00 | 2022-06-08 | ||
| TRC | A293835-250mg |
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester |
883106-38-5 | 250mg |
$ 515.00 | 2022-06-08 | ||
| TRC | A293835-500mg |
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester |
883106-38-5 | 500mg |
$ 825.00 | 2022-06-08 |
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acidtert-butylester
Introduction to 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 883106-38-5)
4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 883106-38-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a benzoyl moiety, and a tert-butyl ester group. These functional groups contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester is represented by the formula C17H25N3O3. The presence of the tert-butyl ester group provides enhanced stability and solubility, making it suitable for a wide range of synthetic transformations. The amino and benzoyl functionalities offer multiple points for further chemical modification, enabling the creation of diverse derivatives with tailored biological activities.
In recent years, there has been growing interest in the use of 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester as a key intermediate in the development of novel therapeutic agents. One notable application is in the synthesis of small molecule inhibitors targeting specific enzymes and receptors involved in various diseases. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against kinases, which are crucial enzymes in cellular signaling pathways and are often implicated in cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry highlighted the potential of 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester as a scaffold for developing selective inhibitors of protein kinases. The researchers synthesized a series of derivatives by modifying the amino and benzoyl groups and evaluated their inhibitory effects on several kinases, including EGFR, AKT, and MEK. The results demonstrated that certain derivatives exhibited high selectivity and potency, making them promising candidates for further preclinical evaluation.
Beyond kinase inhibition, 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester has also shown potential in other therapeutic areas. For example, it has been explored as a building block for designing compounds with anti-inflammatory properties. In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized analogs of this compound and tested their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The findings indicated that several derivatives exhibited significant COX inhibition without causing severe side effects, suggesting their potential as safer alternatives to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
The versatility of 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester extends to its use in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure allows for rapid synthesis of large libraries of compounds, which can be screened against multiple biological targets to identify lead molecules with desired activities. This approach has been successfully employed in drug discovery programs aimed at identifying new treatments for neurological disorders, metabolic diseases, and infectious diseases.
In addition to its applications in drug discovery, 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester has also found use in academic research settings. Its unique properties make it an attractive candidate for studying protein-protein interactions and cellular signaling pathways. For instance, researchers have utilized this compound to develop fluorescent probes that can selectively label specific proteins within living cells, providing valuable insights into their localization and function.
The synthesis of 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions starting from commercially available starting materials. Common synthetic routes include the coupling of 4-amino benzoic acid with piperidine followed by protection of the carboxylic acid group using tert-butyl alcohol under appropriate conditions. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic protocols, reducing both cost and waste generation.
In conclusion, 4-(4-Amino-benzoylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 883106-38-5) is a highly versatile compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent starting point for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for its use, further cementing its importance in the field.
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